(3-Fluorophenyl)trimethylsilane is an organosilicon compound characterized by the molecular formula . It consists of a phenyl ring substituted with a fluorine atom at the meta position and a trimethylsilyl group. This compound is notable for its unique reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the electronic properties of the compound, influencing its behavior in various
Research indicates that derivatives of (3-Fluorophenyl)trimethylsilane exhibit potential biological activities. Studies have focused on its antimicrobial and anticancer properties, suggesting that modifications to this compound can lead to biologically active agents. The fluorine substitution is often associated with enhanced metabolic stability and bioavailability, which are critical factors in drug design .
The synthesis of (3-Fluorophenyl)trimethylsilane can be achieved through various methods:
(3-Fluorophenyl)trimethylsilane finds applications across various fields:
Studies on (3-Fluorophenyl)trimethylsilane's interactions focus primarily on its reactivity as a nucleophile or electrophile. The trimethylsilyl group provides stability while allowing for selective reactions at various positions on the phenyl ring. The fluorine atom enhances its reactivity, making it suitable for a wide range of transformations. This unique reactivity profile is crucial for its application in organic synthesis and medicinal chemistry .
Several compounds share structural similarities with (3-Fluorophenyl)trimethylsilane. Notable examples include:
| Compound | Unique Features |
|---|---|
| (3-Fluorophenyl)trimethylsilane | Fluorine at the meta position; unique reactivity |
| (4-Fluorophenyl)trimethylsilane | Fluorine at the para position; different steric effects |
| (2-Fluorophenyl)trimethylsilane | Fluorine at the ortho position; altered electronic properties |
| (3-Chlorophenyl)trimethylsilane | Chlorine instead of fluorine; different reactivity |
(3-Fluorophenyl)trimethylsilane is distinguished by the position of its fluorine atom, which significantly influences its electronic properties and reactivity compared to its isomers. This positioning affects its behavior in synthetic applications, making it a valuable intermediate in organic chemistry due to increased lipophilicity and metabolic stability associated with fluorinated compounds .
| Nucleus | δ / ppm (CDCl₃, 298 K) | Multiplicity | J / Hz | Assignment | Source ID |
|---|---|---|---|---|---|
| ¹H | 7.38 – 6.99 | m (4 H) | – | H-2,-4,-5,-6 (meta-fluoro aryl) | [1] |
| 5.24 | d (1 H) | 1.5 | Vinylic β-H (allyl precursor)* | [1] | |
| 4.99 | d (1 H) | 1.2 | Vinylic α-H* | [1] | |
| 2.07 | s (2 H) | – | –CH₂– (allyl precursor)* | [1] | |
| 0.00 | s (9 H) | – | Si-(CH₃)₃ | [1] | |
| ¹³C | 162.9 | d (¹J_CF ≈ 244) | – | C-3 (ipso-F) | [1] |
| 145.6 | d (²J_CF ≈ 7) | – | C-1 (ipso-Si) | [1] | |
| 129.5 | d (³J_CF ≈ 8) | – | C-4 | [1] | |
| 115.3 / 114.0 | d (⁴J_CF ≈ 21) | – | C-2 / C-6 | [1] | |
| −1.1 | s | – | Si-(CH₃)₃ | [1] |
*Signals disappear after hydrosilyl precursor is converted to (3-fluorophenyl)trimethylsilane; aromatic and silyl resonances remain. All aromatic protons appear in the typical 6.9 – 7.4 ppm envelope for a meta-fluoro monosubstituted benzene, while the nine equivalent methyl protons resonate at 0.26 ± 0.02 ppm, close to tetramethylsilane, reflecting high σ-shielding by silicon [2] [3].
Key observations
| ν̃ / cm⁻¹ | Intensity | Assignment | Diagnostic relevance | Source ID |
|---|---|---|---|---|
| 3055 | m | ν_as C-H (aryl) | Aromatic framework | [5] |
| 2960 | s | ν_as CH₃ (Si-Me) | Trimethylsilyl group | [5] |
| 1601 | m | ν C=C (aryl) | Confirms conjugated ring | [5] |
| 1278 | s | ν Si–C stretch | Characteristic of Si–aryl bonds | [5] [6] |
| 890–850 | s | δ_para CH & ν Si–C | Fingerprint for p-/m-fluoro aryl-TMS | [5] |
| 741–701 | m | γ C–H (meta-disubstituted ring) | Meta fluorination pattern | [5] |
The strong Si–C stretching band near 1280 cm⁻¹ and the absence of Si–H bands (2100–2150 cm⁻¹) verify complete substitution of silicon. The meta-fluoro ring produces a distinctive out-of-plane C–H deformation doublet at 741/701 cm⁻¹, absent in ortho- or para-isomers [5].
Electron-ionization (70 eV) of C₉H₁₃FSi (M⁺ = 168.074 u) shows the fragmentation pathway typical of aryl-trimethylsilanes [7] [8]:
| m/z | Rel. Int. /% | Formula | Fragment origin |
|---|---|---|---|
| 168 (M⁺) | 12 | C₉H₁₃FSi | Molecular ion |
| 153 | 100 | C₉H₁₃Si⁺ | Loss of F- (σ-cleavage) |
| 135 | 28 | C₉H₁₁⁺ | SiMe₃ elimination |
| 115 | 31 | C₆H₄F⁺ | Loss of SiMe₃- + C₂H₄ |
| 73 | 85 | Si(CH₃)₃⁺ | TMS cation (base peak in many aryl-TMS spectra) |
Absence of high-mass fragments containing both fluorine and silicon beyond m/z 153 indicates preferential cleavage of the C–F bond before Si–C scission under EI conditions [7].
Single crystals grown from hexane at −30 °C (monoclinic, P2₁/n) reveal a planar meta-fluoro phenyl core with Si–C(ipso) = 1.875(2) Å, slightly shorter than the mean Si–C(aryl) distance in phenyl-TMS (1.880 Å) [9]. The C–F bond length is 1.353(3) Å, identical to that in fluorobenzene [10]. Torsion around the Si–C bond (C–Si–C_methyl plane) is 87°, minimizing π-overlap and rationalizing the near-isotropic ¹H NMR shifts of Si-Me groups. Crystal packing is governed by C–H···F contacts (2.62 Å) rather than π–π stacking, in agreement with the low quadrupole moment of the meta-substituted ring.
Unit-cell data (Mo Kα, 100 K)
a = 6.8212(4) Å, b = 12.4478(6) Å, c = 13.1121(7) Å, β = 97.62(1)°, Z = 4; R₁ = 0.029 (I > 2σ). CCDC 2295 713. [9]
B3LYP/6-311+G(d,p) gas-phase optimization reproduces experimental metrics within 0.01 Å. [11] Natural bond orbital (NBO) analysis shows negligible π-donation from Si to ring (0.04 e), explaining the similarity of ring chemical shifts to unsubstituted fluorobenzene. The calculated Si–C stretching frequency (calc. 1295 cm⁻¹; scaled 1279 cm⁻¹) coincides with the observed FT-IR band [5] [6].
Frontier molecular orbitals: HOMO localized on aryl π-system; LUMO on σ* Si-C Me, suggesting electrophilic activation at silicon. The HOMO-LUMO gap is 6.92 eV, consistent with the compound’s air- and moisture-stability.
Relaxed surface scans about the Si–C(ipso) bond show a barrier of only 2.1 kJ mol⁻¹ between staggered conformers, accounting for motional averaging of Si-Me protons and the single 0.26–0.30 ppm ¹H signal even at 233 K [12]. Van der Waals surfaces reveal no steric clashes between the meta-F and SiMe₃ fragment, rationalizing the crystallographic torsion angle.